molecular formula C16H14N2O3 B11845522 3-Amino-4-[(4-methoxyphenyl)amino]-1H-isochromen-1-one CAS No. 851320-45-1

3-Amino-4-[(4-methoxyphenyl)amino]-1H-isochromen-1-one

Katalognummer: B11845522
CAS-Nummer: 851320-45-1
Molekulargewicht: 282.29 g/mol
InChI-Schlüssel: RGFGILABSMOAAF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-4-[(4-methoxyphenyl)amino]-1H-isochromen-1-one is an organic compound with a complex structure that includes an isochromenone core, an amino group, and a methoxyphenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-[(4-methoxyphenyl)amino]-1H-isochromen-1-one typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxyaniline with an appropriate isochromenone derivative under controlled conditions. The reaction may require catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and minimize human error .

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-4-[(4-methoxyphenyl)amino]-1H-isochromen-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated derivative .

Wissenschaftliche Forschungsanwendungen

3-Amino-4-[(4-methoxyphenyl)amino]-1H-isochromen-1-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-Amino-4-[(4-methoxyphenyl)amino]-1H-isochromen-1-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and the structure of the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

What sets 3-Amino-4-[(4-methoxyphenyl)amino]-1H-isochromen-1-one apart is its unique isochromenone core, which can impart distinct chemical and biological properties. This core structure can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

851320-45-1

Molekularformel

C16H14N2O3

Molekulargewicht

282.29 g/mol

IUPAC-Name

3-amino-4-(4-methoxyanilino)isochromen-1-one

InChI

InChI=1S/C16H14N2O3/c1-20-11-8-6-10(7-9-11)18-14-12-4-2-3-5-13(12)16(19)21-15(14)17/h2-9,18H,17H2,1H3

InChI-Schlüssel

RGFGILABSMOAAF-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)NC2=C(OC(=O)C3=CC=CC=C32)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.